molecular formula C11H19N3O2 B14632052 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-ethyl-N-methylurea CAS No. 55808-06-5

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-ethyl-N-methylurea

Cat. No.: B14632052
CAS No.: 55808-06-5
M. Wt: 225.29 g/mol
InChI Key: ZXQSCEWSFHMBHI-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethyl-N-methylurea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethyl-N-methylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with ethyl isocyanate and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethyl-N-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea compounds with various functional groups.

Scientific Research Applications

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethyl-N-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethyl-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The oxazole ring and urea moiety play crucial roles in binding to the target sites and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethyl-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

55808-06-5

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-1-methylurea

InChI

InChI=1S/C11H19N3O2/c1-6-12-10(15)14(5)9-7-8(16-13-9)11(2,3)4/h7H,6H2,1-5H3,(H,12,15)

InChI Key

ZXQSCEWSFHMBHI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C)C1=NOC(=C1)C(C)(C)C

Origin of Product

United States

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